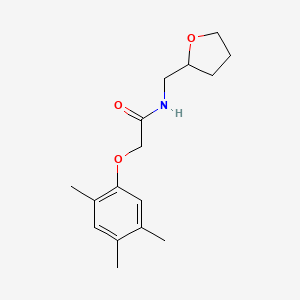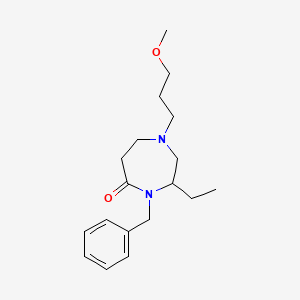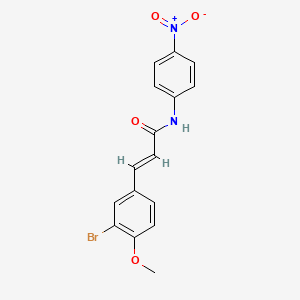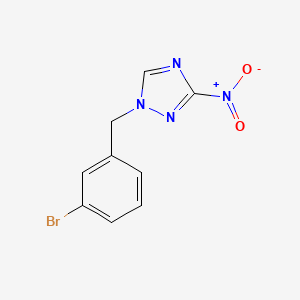![molecular formula C18H22N2O3S B5415620 N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5415620.png)
N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide involves various chemical strategies aimed at incorporating the methylsulfonyl amino group into the benzamide structure, a pivotal modification that has been shown to confer significant biological activity. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, indicating that such modifications can lead to compounds with potent electrophysiological activities comparable to known class III agents (Morgan et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using techniques such as X-ray crystallography. These analyses reveal intricate details about the orientation of substituents and their potential impact on molecular interactions and stability. For example, the crystal structure and Hirshfeld surface analysis of a related compound demonstrated the importance of hydrogen bonding and π-stacking interactions in stabilizing the molecular conformation (Etsè et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives often focus on modifications at the sulfonamide group, exploring its role in bioactivity and chemical stability. Studies on prodrug forms of sulfonamides, for example, have explored how modifications can enhance solubility and bioavailability, which are critical factors in the development of therapeutic agents (Larsen et al., 1988).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their formulation and application. Studies focusing on the crystal structure provide insights into the solid-state properties that can influence the drug's formulation and delivery strategies.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under various conditions, and the potential for modification through chemical reactions, are fundamental aspects of research in this area. Investigations into the base-catalyzed and acid-catalyzed reactions of related compounds have shed light on their reactivity and potential for further chemical modification (Fahmy et al., 1977).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that the indole scaffold, a structure found in many important synthetic drug molecules, can interact with its targets and cause changes . This could potentially be a point of investigation for this compound.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and density , could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Biochemische Analyse
Molecular Mechanism
The molecular mechanism of action of 2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide is not well-defined . Detailed studies are required to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet reported .
Transport and Distribution
The transport and distribution of 2-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not yet documented .
Eigenschaften
IUPAC Name |
2-(methanesulfonamido)-N-(4-phenylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(12-13-15-8-4-3-5-9-15)19-18(21)16-10-6-7-11-17(16)20-24(2,22)23/h3-11,14,20H,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVNANJZPOGUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxy-4-{[1-(4-nitrobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5415539.png)


![2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5415579.png)
![3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine](/img/structure/B5415586.png)

![N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide](/img/structure/B5415599.png)
![2-(2,5-dioxoimidazolidin-4-yl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5415606.png)

![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)

![ethyl 2-(4-bromobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5415628.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5415639.png)
![4-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5415654.png)